molecular formula C18H14N4O3 B11298587 Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11298587
M. Wt: 334.3 g/mol
InChI Key: QDQLYOFMZSCBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 2-furyl group at position 2 and a methyl benzoate moiety at position 3 via an amino linker.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C18H14N4O3/c1-24-18(23)12-5-2-3-6-13(12)20-17-16(14-7-4-10-25-14)21-15-11-19-8-9-22(15)17/h2-11,20H,1H3

InChI Key

QDQLYOFMZSCBTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced to form dihydroimidazo[1,2-a]pyrazines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyrazines.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant inhibitory effects on specific kinases involved in cancer progression, such as AKT and c-KIT. These kinases are critical in regulating cell proliferation and survival, making them prime targets for cancer therapy .
    CompoundTarget KinaseIC50 (nM)Reference
    Derivative 7ENPP15.70
    Methyl 2-{...}AKTN/A
    • The inhibition of AKT has been associated with reduced tumor growth and improved patient outcomes in various cancers, including breast and pancreatic cancer. The mechanism involves blocking pathways that promote cell survival and metastasis .
  • Immune Modulation
    • The compound has been explored for its ability to modulate immune responses through the inhibition of ENPP1, which negatively regulates the cGAS-STING pathway. This modulation is crucial for enhancing the immune response against tumors, positioning the compound as a candidate for cancer immunotherapy .

Case Study 1: Antitumor Efficacy

A study involving the administration of a related imidazo[1,2-a]pyrazine derivative demonstrated a significant tumor growth inhibition rate of 77.7% when combined with anti-PD-1 therapy in murine models. The treatment not only enhanced survival rates but also improved pharmacokinetic properties, indicating a promising avenue for further clinical development .

Case Study 2: Kinase Inhibition

In another investigation, the compound was shown to selectively inhibit ENPP1 with high potency while exhibiting weak inhibition against other ecto-nucleotide triphosphate diphosphohydrolases (ENPPs). This specificity suggests that Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate could be further optimized to enhance its therapeutic efficacy in cancer treatment without affecting normal cellular functions adversely .

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The furan ring and benzoate ester also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyrazine scaffold is highly versatile, with substituents significantly influencing stability, solubility, and biological activity. Key analogs include:

Compound Name Substituents Key Features
Ethyl 2-((2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyrazin-3-yl)amino)acetate (27) 4-(3,5-Dimethylisoxazol-4-yl)phenyl, ethyl acetate Bromodomain inhibitor; synthesized via Suzuki-Miyaura coupling .
MM34284-038-1 2-(Furan-2-ylmethyl), 8-benzyl, 6-(2,6-difluorophenyl) Wax-like form; furan substitution may enhance solubility or binding .
5q () 4-Phenyl, ethyl acetate High thermal stability (m.p. >300°C); strong FT-IR carbonyl peak at 1671 cm⁻¹ .
5r () 4-(m-Tolyl), ethyl acetate Minor/major isomerism observed in NMR; m-tolyl enhances steric bulk .
5d () 4-(4-Methoxyphenyl), methyl acetate Methoxy group increases electron density; NMR shows overlapping OCH₃ peaks .

Key Observations :

  • Furyl vs. Aryl Substituents : The furyl group in the target compound and MM34284-038-1 may improve π-π stacking or hydrogen bonding compared to phenyl or tolyl groups .
  • Ester Variations : Methyl benzoate in the target compound vs. ethyl acetate in analogs (e.g., 5q, 27) could alter metabolic stability or lipophilicity .

Physicochemical Properties

  • Melting Points : Analogs with rigid substituents (e.g., 5q, 5r, 5d) exhibit high melting points (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonds, π-stacking) . The target compound may share this trend.
  • Solubility : Compounds with polar groups (e.g., methoxy in 5d) or flexible chains (e.g., furan-2-ylmethyl in MM34284-038-1) show varied solubility profiles, from crystalline solids to oils .

Spectroscopic Profiles

  • FT-IR :
    • Carbonyl stretches (C=O) in analogs appear at 1671–1675 cm⁻¹ (esters/amides) . The target compound’s benzoate ester is expected to show similar absorption.
    • N-H stretches (e.g., 3299–3306 cm⁻¹ in 5q and 5r) indicate hydrogen bonding .
  • NMR :
    • ¹H NMR : Aromatic protons in analogs resonate at 6.05–7.59 ppm, influenced by substituent electron-withdrawing/donating effects . The furyl group’s protons may appear downfield (~7.5–8.5 ppm).
    • ¹³C NMR : Quaternary carbons in the imidazo[1,2-a]pyrazine core resonate at 120–160 ppm, with ester carbonyls near 165–170 ppm .

Biological Activity

Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the furan group and the benzoate moiety enhances its chemical diversity and potential interactions with biological targets.

Molecular Formula: C16_{16}H15_{15}N5_{5}O2_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: A derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50_{50} value of 5.70 nM, indicating strong potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that imidazo[1,2-a]pyrazine derivatives possess activity against both bacterial and fungal strains.

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansLow to moderate inhibition

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the imidazo[1,2-a]pyrazine core can significantly influence biological activity. For example:

  • Furan Substitution: Enhances interaction with target proteins.
  • Benzoate Moiety: Contributes to increased lipophilicity and cellular permeability.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further studies are required to evaluate metabolism and excretion pathways.

Toxicity Assessment:

Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, others may pose risks depending on their structural characteristics. For instance:

  • Acute toxicity (H302): Harmful if swallowed.
  • Skin irritation (H315): Causes skin irritation upon contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.